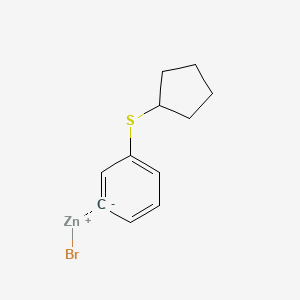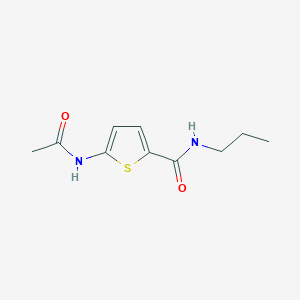
5-acetamido-N-propylthiophene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including 5-acetamido-N-propylthiophene-2-carboxamide, often involves condensation reactions. Common methods include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These reactions typically involve the condensation of sulfur with an α-methylene carbonyl compound and an α-cyano ester to form aminothiophene derivatives .
Industrial Production Methods
Industrial production of thiophene derivatives may involve bulk custom synthesis and procurement processes . The specific conditions and reagents used in industrial settings can vary, but they generally aim to optimize yield and purity while minimizing costs and environmental impact.
化学反応の分析
Types of Reactions
5-Acetamido-N-propylthiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or sulfides .
科学的研究の応用
5-Acetamido-N-propylthiophene-2-carboxamide has various applications in scientific research, including:
作用機序
The mechanism of action of 5-acetamido-N-propylthiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. While the exact mechanism is not fully understood, it is believed to involve modulation of enzyme activity and receptor binding . Further research is needed to elucidate the precise pathways and molecular targets involved.
類似化合物との比較
Similar Compounds
5-Acetamido-2-hydroxy benzoic acid derivatives: These compounds have been studied for their analgesic and anti-inflammatory activities.
Thiazole derivatives: Known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Uniqueness
5-Acetamido-N-propylthiophene-2-carboxamide is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. Its thiophene ring system contributes to its stability and reactivity, making it a valuable compound for various research applications .
特性
分子式 |
C10H14N2O2S |
|---|---|
分子量 |
226.30 g/mol |
IUPAC名 |
5-acetamido-N-propylthiophene-2-carboxamide |
InChI |
InChI=1S/C10H14N2O2S/c1-3-6-11-10(14)8-4-5-9(15-8)12-7(2)13/h4-5H,3,6H2,1-2H3,(H,11,14)(H,12,13) |
InChIキー |
PMOIGWGKVFWQKS-UHFFFAOYSA-N |
正規SMILES |
CCCNC(=O)C1=CC=C(S1)NC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


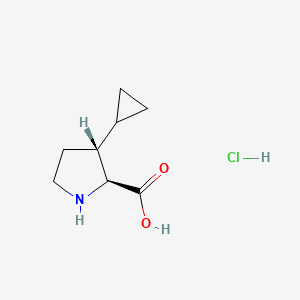

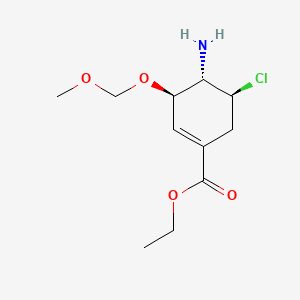
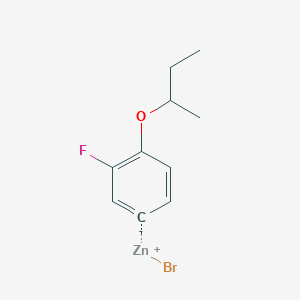
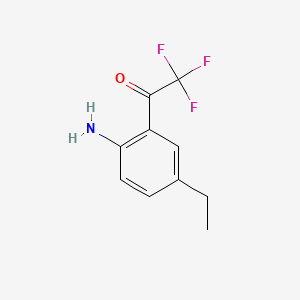
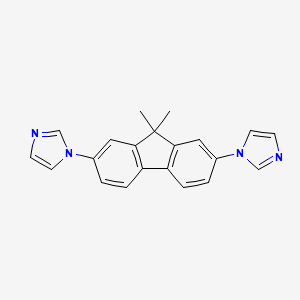






![2-(Hydroxymethyl)-3H-imidazo[4,5-b]pyridine-5-carboxylic acid](/img/structure/B14891532.png)
